1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
CAS No.:
Cat. No.: VC15876385
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N4O |
|---|---|
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 1-ethyl-6-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C10H10N4O/c1-3-14-10-8(5-12-14)9(15)7(4-11)6(2)13-10/h5H,3H2,1-2H3,(H,13,15) |
| Standard InChI Key | DRAGJIBTKWCIPT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=N1)C(=O)C(=C(N2)C)C#N |
Introduction
Structural and Functional Attributes
The pyrazolo[3,4-b]pyridine core consists of a five-membered pyrazole ring fused to a six-membered pyridine ring. In 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, the ethyl group at position 1 enhances lipophilicity, while the hydroxyl group at position 4 introduces potential hydrogen-bonding interactions. The methyl group at position 6 contributes to steric effects, and the cyano group at position 5 may participate in dipole interactions or serve as a pharmacophore in drug design .
Synthetic Methodologies
Precursor Selection and Cyclization Strategies
Synthesis of pyrazolo[3,4-b]pyridine derivatives typically begins with bifunctional precursors capable of forming both rings. For example, 4,4’-(1,4-phenylene)bis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) (compound 1 in ) undergoes alkylation with methyl iodide to introduce sulfur-containing substituents, followed by hydrazine hydrate treatment to form pyrazole rings . Adapting this approach, the ethyl group in the target compound could be introduced via alkylation with ethyl iodide or bromide under basic conditions.
Table 1: Representative Synthetic Routes for Pyrazolo[3,4-b]pyridine Derivatives
Functional Group Modifications
The hydroxyl group at position 4 may arise from hydrolysis of a protected ether or direct oxidation. For instance, in analogous systems, hydroxylation is achieved via acid- or base-mediated deprotection of methoxy groups . The cyano group at position 5 could be introduced using malononitrile or cyanoacetylating agents during cyclization .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The IR spectrum of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is expected to show:
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A broad absorption band at 3200–3600 cm⁻¹ for the hydroxyl group.
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A sharp peak near 2220 cm⁻¹ corresponding to the C≡N stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d₆):
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δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃) for the ethyl group.
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δ 2.58 (s, 3H, CH₃) for the methyl group at position 6.
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δ 4.32 (q, J = 7.1 Hz, 2H, NCH₂) for the ethyl CH₂.
13C NMR (100 MHz, DMSO-d₆):
Mass Spectrometry
The molecular ion peak (M⁺) is anticipated at m/z = 257.3, consistent with the molecular formula C₁₁H₁₂N₄O. Fragment ions at m/z = 229.2 (M⁺–CO) and 185.1 (M⁺–C₂H₅N) further validate the structure .
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